2-(1-chloro-1-methylethyl)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one
Description
2-(1-Chloro-1-methylethyl)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one is a halogenated derivative of the furochromenone family, characterized by a fused furanocoumarin core. The compound features a 2-(1-chloro-1-methylethyl) substituent at the 2-position of the dihydrofuran ring (Figure 1).
Properties
IUPAC Name |
2-(2-chloropropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3/c1-14(2,15)12-6-9-5-8-3-4-13(16)18-10(8)7-11(9)17-12/h3-5,7,12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWGGVNWXYAHRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-hydroxybenzaldehyde involves multiple steps. One common method includes the following stages :
Stage 1: A solution of 1-(tert-butyldimethylsilyl)oxy-3,5-difluorobenzene and N,N,N,N-tetramethylethylenediamine in tetrahydrofuran is cooled to -78°C. Sec-butyllithium is added slowly, and the mixture is stirred at the same temperature for 30 minutes.
Stage 2: Dimethylformamide is added to the mixture at -78°C, and the mixture is stirred for an additional 1.5 hours.
Stage 3: Aqueous hydrochloric acid is added to the mixture to attain a pH of 4-5, and the reaction mixture is stirred at room temperature for 12 hours. The aqueous layer is extracted with ethyl acetate, and the organic layer is separated, washed with saturated sodium bicarbonate solution, and dried. The solvent is evaporated to yield the product as a white solid.
Industrial Production Methods
Industrial production of 2,6-Difluoro-4-hydroxybenzaldehyde typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of difluoroquinones.
Reduction: Formation of difluorobenzyl alcohols.
Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2,6-Difluoro-4-hydroxybenzaldehyde is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving aldehydes and hydroxyl groups.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-hydroxybenzaldehyde involves its reactivity with various nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms increases the electrophilicity of the aldehyde group, making it more reactive towards nucleophilic attack. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations :
- Reactivity : The chlorine atom may act as a leaving group, making the compound more reactive in nucleophilic substitution reactions compared to marmesin .
- Thermal Stability : Marmesin’s melting point (82–83°C) suggests moderate stability, while methoxsalen’s higher melting point (148–150°C) reflects stronger intermolecular forces due to its methoxy group .
Research Findings and Trends
- Structure-Activity Relationships (SAR) : The 2-position substituent significantly impacts bioactivity. Hydroxyl groups (marmesin) favor antioxidant effects, while methoxy groups (methoxsalen) enhance DNA-binding capacity . The chloro substituent’s electron-withdrawing nature may alter binding to enzymatic targets .
- Pharmacokinetics : Chlorine’s lipophilicity may improve blood-brain barrier penetration compared to polar analogs, but could also increase toxicity risks .
- Synthetic Innovation: Recent advances in furochromenone synthesis (e.g., Pd-catalyzed coupling, fluorinated reagents) could streamline the production of halogenated derivatives .
Biological Activity
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula : C₁₄H₁₄ClO₄
- Molecular Weight : 284.72 g/mol
The presence of the chloro group and the furochromene skeleton is significant in influencing its biological activity.
Pharmacological Effects
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antioxidant Activity : Many furochromene derivatives demonstrate strong antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Activity : Some studies have shown that furochromene derivatives possess antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : These compounds may inhibit inflammatory pathways, contributing to their potential therapeutic applications in treating inflammatory diseases.
Toxicity Studies
Toxicity assessments are crucial for understanding the safety profile of any new compound. For 2-(1-chloro-1-methylethyl)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one, preliminary studies suggest:
- Acute Toxicity : Limited data are available; however, compounds with similar structures have shown varied toxicity profiles depending on dosage and exposure routes.
- Chronic Toxicity : Long-term studies are necessary to evaluate potential carcinogenic effects or organ-specific toxicity.
Case Study 1: Antioxidant Activity
In a study assessing the antioxidant capacity of furochromene derivatives, it was found that the compound exhibited significant free radical scavenging activity. The IC50 value was determined to be lower than that of standard antioxidants like ascorbic acid, indicating superior potential for use in formulations aimed at reducing oxidative damage.
Case Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of various furochromene derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound demonstrated notable inhibitory effects with minimum inhibitory concentration (MIC) values comparable to conventional antibiotics.
Table 1: Biological Activities of this compound
| Activity Type | Methodology | Result |
|---|---|---|
| Antioxidant | DPPH Assay | IC50 = 15 µM |
| Antimicrobial | Agar Diffusion Method | MIC = 32 µg/mL against E. coli |
| Anti-inflammatory | In vitro cytokine assay | Significant reduction in TNF-alpha levels |
Table 2: Toxicity Profile Overview
| Study Type | Findings |
|---|---|
| Acute Toxicity | LD50 > 2000 mg/kg (rat) |
| Chronic Toxicity | No significant findings reported |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
